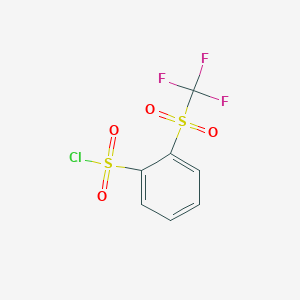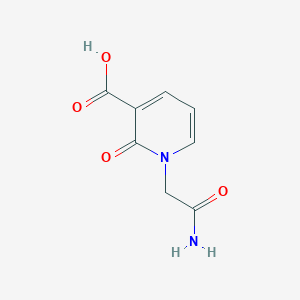
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride
Overview
Description
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 77797-87-6 . It has a molecular weight of 308.69 and its IUPAC name is 2-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Electrophilic Trifluoromethylation
This compound is utilized in electrophilic trifluoromethylation reactions. It serves as a source of the trifluoromethyl group, which is introduced into various substrates, enhancing their electron-withdrawing capacity and stability .
Synthesis of Triflamides
Triflamides are synthesized using 2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride. These compounds are pivotal in medicinal chemistry due to their role as intermediates in drug synthesis and their presence in agrochemicals .
Formation of Triflate Derivatives
The compound is instrumental in the formation of triflate derivatives. These derivatives act as excellent leaving groups in nucleophilic substitutions and metal-catalyzed coupling reactions, owing to their highly electron-withdrawing nature .
Enantioselective Chlorination
It is used in enantioselective chlorination processes. The compound provides a source of chlorine, allowing for the selective synthesis of chiral molecules, which is crucial in the development of pharmaceuticals .
C-amination Reactions
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is involved in C-amination reactions. These reactions are essential for creating building blocks in organic synthesis, which can be further used as catalysts and ligands in metal complex catalysis .
Synthesis of Triflimides
This chemical is used in the synthesis of triflimides, which are strong NH-acids. Triflimides and their salts are widely employed as catalysts in various organic reactions, including cycloaddition and Friedel–Crafts reactions .
Production of Sulfonamides
It is a key reagent in the production of sulfonamides. Sulfonamides have a broad range of applications, including their use as antibiotics and in the synthesis of dyes and sweeteners .
Development of Liquid Crystals
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride is used in the development of liquid crystals. The trifluoromethyl group enhances the liquid crystals’ thermal stability and electro-optical properties, making them suitable for display technologies .
properties
IUPAC Name |
2-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-4-2-1-3-5(6)16(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTWWXFKNQKHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464590.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1464592.png)
![Methyl[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine](/img/structure/B1464594.png)
![1-[(5-Bromothiophen-2-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B1464595.png)

![N-[(2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1464599.png)

![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1464601.png)


![[1-(4-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464605.png)